molecular formula C25H52NO19P3 B12092466 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-3',5'-bisphosphate) (aMMoniuM salt)

1,2-dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-3',5'-bisphosphate) (aMMoniuM salt)

Cat. No.: B12092466
M. Wt: 763.6 g/mol
InChI Key: CJBYAIRXDRJQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt) is a phospholipid compound. It consists of two octanoyl groups attached to a glycerol backbone, which is further linked to a myo-inositol ring with two phosphate groups at the 3’ and 5’ positions. This compound is a derivative of phosphatidylinositol bisphosphate and plays a significant role in cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt) typically involves organic chemical synthesis techniques. The process begins with the esterification of glycerol with octanoic acid to form 1,2-dioctanoyl-sn-glycerol. This intermediate is then phosphorylated using phosphoric acid derivatives to attach the phosphate groups. Finally, the myo-inositol ring is introduced through a condensation reaction, followed by the addition of ammonium ions to form the ammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and crystallized to obtain the desired ammonium salt form .

Chemical Reactions Analysis

Types of Reactions

1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt) is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects primarily through its role in cellular signaling pathways. It acts as a substrate for various kinases and phosphatases, leading to the generation of secondary messengers that regulate numerous cellular functions. The phosphate groups on the myo-inositol ring are critical for binding to specific proteins and enzymes, thereby modulating their activity and downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

    1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt): Similar structure but with oleoyl groups instead of octanoyl groups.

    1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt): Similar structure but with phosphate groups at the 4’ and 5’ positions instead of 3’ and 5’.

    1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt): Combination of oleoyl groups and phosphate groups at the 4’ and 5’ positions

Uniqueness

1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt) is unique due to its specific arrangement of octanoyl groups and phosphate groups at the 3’ and 5’ positions on the myo-inositol ring. This unique structure allows it to interact with specific proteins and enzymes, making it a valuable tool for studying phosphoinositide signaling pathways .

Properties

Molecular Formula

C25H52NO19P3

Molecular Weight

763.6 g/mol

IUPAC Name

azane;[3-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate

InChI

InChI=1S/C25H49O19P3.H3N/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-25-21(29)23(42-45(31,32)33)20(28)24(22(25)30)43-46(34,35)36;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);1H3

InChI Key

CJBYAIRXDRJQCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.